molecular formula C16H12N2O3S B3888208 2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid

2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid

Cat. No. B3888208
M. Wt: 312.3 g/mol
InChI Key: UKBXNDUKCZTSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid, also known as MBCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, this compound has been shown to disrupt cell wall synthesis and inhibit protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been shown to induce DNA damage and activate caspase-dependent apoptosis. In bacteria, this compound has been shown to inhibit cell wall synthesis and disrupt membrane integrity. In plants, this compound has been shown to regulate growth and development.

Advantages and Limitations for Lab Experiments

2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid has several advantages as a research tool, including its ability to selectively target cancer cells and bacteria, its low toxicity, and its stability. However, this compound also has limitations, including its limited solubility and potential for off-target effects.

Future Directions

There are several future directions for 2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid research, including:
1. Further investigation of its anticancer and antimicrobial properties, including the development of more potent derivatives and the exploration of combination therapies.
2. Exploration of its potential as a plant growth regulator and the development of more effective formulations.
3. Investigation of its potential as a catalyst and the development of new applications in material science.
4. Investigation of its mechanism of action and the identification of new targets for drug development.
5. Development of more efficient and cost-effective synthesis methods for this compound and its derivatives.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives for use in medicine, agriculture, and material science.

Scientific Research Applications

2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer and antimicrobial properties. In agriculture, this compound has been studied for its potential use as a plant growth regulator. In material science, this compound has been explored for its ability to form metal complexes and act as a catalyst.

properties

IUPAC Name

2-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-5-4-8-12-13(9)17-16(22-12)18-14(19)10-6-2-3-7-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBXNDUKCZTSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid
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2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid
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2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid
Reactant of Route 4
2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid
Reactant of Route 5
2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid
Reactant of Route 6
2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid

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